molecular formula C10H8N2O4 B6272870 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 797060-53-8

5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No. B6272870
CAS RN: 797060-53-8
M. Wt: 220.2
InChI Key:
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Description

5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (MPCA) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, an aromatic compound found in many natural products, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound for the study of enzyme-catalyzed reactions, as a substrate in the study of enzyme kinetics, and as a reaction intermediate in the synthesis of other compounds. It has also been used as a reagent in the synthesis of pharmaceuticals, as a reactant in the synthesis of organic dyes, and as a precursor in the production of nanomaterials.

Mechanism of Action

5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an agonist of the receptor for the neurotransmitter serotonin, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been found to act as an inhibitor of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an agonist of the receptor for the neurotransmitter serotonin, which is involved in the regulation of mood, appetite, and sleep. In addition, it has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative damage caused by free radicals.

Advantages and Limitations for Lab Experiments

5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. On the other hand, it has a relatively short half-life and is sensitive to light and air, making it difficult to store and use in laboratory experiments.

Future Directions

5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has a wide range of potential applications in scientific research, and there are numerous future directions that could be explored. For example, further research could be conducted on the biochemical and physiological effects of 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, as well as its potential therapeutic applications. Additionally, further research could be conducted on the synthesis of 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its derivatives, as well as its potential uses in the production of nanomaterials. Finally, further research could be conducted on the mechanism of action of 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its potential role in the regulation of neurotransmitters.

Synthesis Methods

5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2-amino-5-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine with an acid chloride, such as ethyl chloroformate. This reaction results in the formation of a carboxylic acid, which is then purified and isolated using standard techniques. Other methods of synthesis include the reaction of 2-aminopyridine with an acid chloride and the reaction of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid with an amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves the reaction of 2-cyanopyridine with ethyl acetoacetate to form 5-ethoxycarbonyl-1H-pyrrolo[3,2-b]pyridine. This intermediate is then hydrolyzed to form 5-hydroxycarbonyl-1H-pyrrolo[3,2-b]pyridine, which is subsequently esterified with methanol to form 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine. Finally, the carboxylic acid group is introduced through a reaction with chloroacetic acid.", "Starting Materials": [ "2-cyanopyridine", "ethyl acetoacetate", "methanol", "sodium hydroxide", "chloroacetic acid", "acetic anhydride", "sulfuric acid", "water" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form 5-ethoxycarbonyl-1H-pyrrolo[3,2-b]pyridine.", "Step 2: 5-ethoxycarbonyl-1H-pyrrolo[3,2-b]pyridine is hydrolyzed with sulfuric acid and water to form 5-hydroxycarbonyl-1H-pyrrolo[3,2-b]pyridine.", "Step 3: 5-hydroxycarbonyl-1H-pyrrolo[3,2-b]pyridine is esterified with methanol in the presence of sulfuric acid to form 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine.", "Step 4: 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine is reacted with chloroacetic acid in the presence of acetic anhydride to introduce the carboxylic acid group and form 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid." ] }

CAS RN

797060-53-8

Product Name

5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Molecular Formula

C10H8N2O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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